2-thioxo-5-(((4-(p-tolyl)thiazol-2-yl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
2-thioxo-5-(((4-(p-tolyl)thiazol-2-yl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound featuring a thiazole ring fused to a pyrimidinedione structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common synthetic route involves the reaction of p-tolylisothiocyanate with 4-amino-3-carbethoxy-1,2-dihydrospiro(naphthalene-2,1'-cycloalkanes) to form the thiazole ring. Subsequent steps include cyclization and oxidation reactions to introduce the pyrimidinedione structure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of thiol groups to sulfonic acids or sulfoxides.
Reduction: : Reduction of nitro groups to amines or carbonyl groups to alcohols.
Substitution: : Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfoxides, amines, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology
Biologically, this compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, derivatives of this compound could be developed as new drugs for treating infections, inflammation, and cancer. Its diverse biological activities suggest that it could be used to target multiple pathways and mechanisms in disease processes.
Industry
In industry, this compound and its derivatives could be used in the production of dyes, pigments, and other materials requiring specific chemical properties. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: : Similar compounds include various thiazole derivatives, which are known for their diverse biological activities.
Pyrimidinediones: : Other pyrimidinedione derivatives are also used in pharmaceuticals and agrochemicals.
Heterocyclic Compounds: : Compounds with similar heterocyclic structures, such as imidazoles and oxazoles, share some chemical properties and applications.
Uniqueness
What sets 2-thioxo-5-(((4-(p-tolyl)thiazol-2-yl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione apart is its specific combination of thiazole and pyrimidinedione rings, which provides unique chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in research and industry.
Properties
IUPAC Name |
6-hydroxy-5-[(E)-[4-(4-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c1-8-2-4-9(5-3-8)11-7-23-15(17-11)16-6-10-12(20)18-14(22)19-13(10)21/h2-7H,1H3,(H3,18,19,20,21,22)/b16-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFVRIMBEXQYRZ-OMCISZLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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